4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
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Overview
Description
4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.11609238 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Desai, Jadeja, and Khedkar (2022) explored the synthesis of novel 4-thiazolidinone hybrids incorporating pyrazole-pyridine heterocycles, which showed antimicrobial activity against bacterial and fungal strains. Although not directly mentioning 4-(2-ethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, this research highlights the potential of pyrazolidinedione derivatives in antimicrobial applications. The compound demonstrated significant activity against E. coli and C. albicans, suggesting its relevance in developing new antimicrobial agents. A molecular docking study provided insights into the binding modes of these molecules, indicating strong binding affinity through bonded and non-bonded interactions (Desai, Jadeja, & Khedkar, 2022).
Investigation in Antitubercular Activities
Samala et al. (2014) synthesized and evaluated analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione (CD59) to establish structure-activity relationships and investigate their mechanisms of action against Mycobacterium tuberculosis. Among the compounds, one derivative showed notable in vitro activity against log-phase cultures of M. tuberculosis and non-toxicity up to certain concentrations. This study suggests the potential of this compound derivatives in tuberculosis treatment, emphasizing the need for further screening in dormant M. tuberculosis models (Samala et al., 2014).
Application in Lubricating Oils
Salih and Al-Messri (2022) discussed the synthesis of pyranopyrazole derivatives, including those related to the pyrazolidinedione structure, evaluating their use as multifunction additives for medium lubricating oils. The derivatives were confirmed to be good copper corrosion inhibitors, anti-rust, and antioxidants. This indicates that compounds related to this compound could enhance the performance and longevity of lubricating oils, highlighting a novel application area outside of pharmaceuticals (Salih & Al-Messri, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit carbonic anhydrase-ii (ca-ii) . CA-II is a proteolytic enzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and a proton .
Mode of Action
It’s known that benzylidene derivatives can exhibit inhibition activity . The pyrazole and substituted 4-benzylidene ring play an important role in the activity of these compounds .
Biochemical Pathways
Inhibitors of ca-ii, such as benzylidene derivatives, can affect a wide variety of functions including respiration, acid/base balance, ureagenesis, ion transportation, bone resorption, and gluconeogenesis .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Inhibitors of ca-ii can affect biological processes such as cerebral calcification, osteoporosis, and renal tubular acidosis .
Action Environment
The stability of similar compounds is known to be high, making them suitable for various chemical transformations .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-16-11-7-6-8-13(16)12-15-17(21)19-20(18(15)22)14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,21)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRFBORUGTURCP-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.